O-[2-(2-fluorophenyl)ethyl]hydroxylamine
Description
Contextualization within Organic Synthesis and Hydroxylamine (B1172632) Chemistry
In the field of organic synthesis, hydroxylamine and its derivatives are versatile reagents and intermediates. The hydroxylamine moiety, with its nucleophilic nitrogen and oxygen atoms, participates in a wide array of chemical transformations. O-alkyl hydroxylamines, such as the title compound, are crucial for the synthesis of oximes and oxime ethers, which are important functional groups in many biologically active molecules. The presence of the aminooxy group (-ONH2) allows for chemoselective ligation reactions, a powerful tool in chemical biology and drug discovery for creating complex molecular architectures.
The general class of O-substituted hydroxylamines is valued for its ability to introduce the N-O linkage into molecules, which can impart unique electronic and conformational properties. These compounds are often prepared through the O-alkylation of protected hydroxylamine derivatives. organic-chemistry.org
Historical Perspective of O-Alkyl Hydroxylamines and Fluorinated Compounds
The study of O-alkyl hydroxylamines has a rich history rooted in the development of synthetic methodologies in organic chemistry. Early methods for their preparation often involved the alkylation of N-protected hydroxylamines, such as N-hydroxyphthalimide, followed by deprotection. google.com Over the years, more direct and efficient methods have been developed, including the O-alkylation of hydroxylamine itself or its salts under various conditions. google.comgoogle.com
Concurrently, the introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals over the past few decades. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are key to these beneficial effects.
Rationale for Research Focus on O-[2-(2-fluorophenyl)ethyl]hydroxylamine
The specific focus on this compound stems from the synergistic potential of its constituent parts. The 2-fluorophenyl group is a common motif in pharmacologically active compounds, where the fluorine atom can modulate the electronic properties of the aromatic ring and influence intermolecular interactions. The ethyl linker provides conformational flexibility, which can be crucial for optimal binding to a biological target.
The hydroxylamine functionality, as mentioned, is a versatile chemical handle. The combination of these features in a single molecule makes this compound a promising candidate for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers are interested in exploring how the interplay between the fluorinated aromatic ring and the hydroxylamine group affects the molecule's reactivity, stability, and biological activity. While specific biological activity data for this compound is not widely published, related hydroxylamine derivatives have shown a range of biological effects, including potential mutagenic and carcinostatic activities. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H10FNO |
| Molecular Weight | 155.17 g/mol |
| CAS Number | 113211-44-2 |
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents |
Detailed Research Findings
While specific research articles focusing solely on this compound are not abundant in publicly available literature, its synthesis can be inferred from established methods for the preparation of O-alkyl hydroxylamines. One common and effective route involves a two-step process starting from the corresponding alcohol, 2-(2-fluorophenyl)ethanol.
A plausible synthetic route would be:
Activation of the Alcohol : 2-(2-fluorophenyl)ethanol can be converted to a better leaving group, for instance, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base to form the corresponding mesylate or tosylate.
O-Alkylation of a Hydroxylamine Surrogate : The resulting sulfonate ester can then be reacted with a protected hydroxylamine, such as N-hydroxyphthalimide, in the presence of a base. This nucleophilic substitution reaction forms the N-protected O-alkylated hydroxylamine.
Deprotection : The protecting group is then removed to yield the final product, this compound. For example, a phthalimide (B116566) group can be cleaved using hydrazine (B178648). google.com
Alternative methods for the synthesis of O-alkyl hydroxylamines include the direct alkylation of hydroxylamine or its salts, though this can sometimes lead to mixtures of N- and O-alkylated products. google.com More recent methods aim to improve the efficiency and selectivity of the O-alkylation process. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
863991-17-7 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
O-[2-(2-fluorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2 |
InChI Key |
DTVLEEJVQOIFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCON)F |
Origin of Product |
United States |
Elucidating the Reactivity and Reaction Mechanisms of O 2 2 Fluorophenyl Ethyl Hydroxylamine
Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety
The hydroxylamine group (-ONH2) is the primary center of nucleophilic activity in O-[2-(2-fluorophenyl)ethyl]hydroxylamine. Its reactivity is characterized by the presence of two nucleophilic atoms, oxygen and nitrogen, leading to complex and versatile chemical behavior.
Ambident Nature: O- versus N-Attack Selectivity
The hydroxylamine moiety is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom and the nitrogen atom. The selectivity between O-attack and N-attack is influenced by several factors, including the nature of the electrophile, reaction conditions, and the electronic properties of the hydroxylamine derivative itself.
N-Attack: The nitrogen atom, with its lone pair of electrons, is generally the more nucleophilic site in reactions with "soft" electrophiles like carbonyl carbons and in many condensation reactions. The presence of the adjacent oxygen atom is known to enhance the nucleophilicity of the nitrogen, an effect known as the alpha effect. chemtube3d.comquora.com This is the predominant mode of reaction with aldehydes and ketones to form oxime ethers.
O-Attack: The oxygen atom can also act as a nucleophile, particularly with "hard" electrophiles or in specific reaction environments. For instance, in reactions with phosphate (B84403) esters or under conditions that favor O-phosphorylation, hydroxylamine has been shown to react via its oxygen atom. rsc.orgresearchgate.net In transition-metal-catalyzed allylic substitutions, the oxygen atom of N-substituted hydroxylamines can also serve as the reactive nucleophile. organic-chemistry.org
The balance between these two pathways is delicate. For this compound, the O-alkylation prevents reactions that might occur at the oxygen of an unsubstituted hydroxylamine, thereby primarily leaving the nitrogen lone pair as the key site for nucleophilic attack in most common organic transformations.
Reaction with Carbonyl Compounds
A hallmark reaction of O-substituted hydroxylamines is their condensation with carbonyl compounds, specifically aldehydes and ketones. byjus.com This reaction is a reliable method for forming O-substituted oximes, often referred to as oxime ethers.
C₈H₁₀FNO + RR'C=O → RR'C=N-O-CH₂CH₂(C₆H₄F) + H₂O
This transformation is crucial in synthetic chemistry for the preparation of various oxime ether derivatives, which are stable compounds with applications in diverse fields. The reaction is generally efficient and works for a wide range of aldehydes and ketones. wikipedia.orgosti.gov
Formation of Oxime and Amidoxime (B1450833) Derivatives: Mechanistic Pathways
The formation of oximes and amidoximes from hydroxylamine derivatives involves distinct mechanistic pathways depending on the starting carbonyl or nitrile compound.
Oxime Formation Mechanism: The reaction between this compound and a carbonyl compound follows a two-part mechanism of nucleophilic addition followed by elimination. quora.commasterorganicchemistry.com
Nucleophilic Addition: The nitrogen atom of the hydroxylamine attacks the carbonyl carbon. This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. This step forms a tetrahedral intermediate called a carbinolamine.
Dehydration: The carbinolamine intermediate is then dehydrated. Proton transfer from the nitrogen to the oxygen creates a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond and yielding the final O-substituted oxime product. chemtube3d.commasterorganicchemistry.com
Amidoxime Formation Mechanism: Amidoximes are typically synthesized from the reaction of hydroxylamines with nitriles (R-C≡N). rsc.orgnih.gov The mechanism involves the nucleophilic addition of the hydroxylamine to the carbon-nitrogen triple bond.
Nucleophilic Addition: The nitrogen atom of this compound adds to the electrophilic carbon of the nitrile group.
Proton Transfer: A series of proton transfers results in the formation of the final amidoxime structure, which has the general formula RC(=NOH)NHR'.
In some cases, particularly with nitriles bearing electron-withdrawing groups, a competing reaction can occur where the oxygen atom of the hydroxylamine initially attacks the nitrile carbon. researchgate.net This can lead to the formation of amide by-products, highlighting the ambident nature of the hydroxylamine nucleophile even in these reactions. rsc.orgresearchgate.net
Role in Condensation and Addition Reactions
This compound is a key reagent in various condensation and addition reactions, primarily due to the nucleophilicity of its terminal amino group.
Condensation Reactions: The most prominent example is the aforementioned reaction with aldehydes and ketones to form oxime ethers. nih.gov This is a classic condensation reaction where two molecules combine with the loss of a small molecule, in this case, water. byjus.com These reactions are fundamental in organic synthesis for creating C=N bonds.
Addition Reactions: The reactivity of the hydroxylamine moiety also allows it to participate in nucleophilic addition reactions. Its addition to the polar triple bond of nitriles is a key step in the synthesis of amidoximes. masterorganicchemistry.com Furthermore, hydroxylamine derivatives can, in principle, undergo Michael addition (1,4-addition) to α,β-unsaturated carbonyl compounds, although this reactivity is less common than 1,2-addition to the carbonyl group itself. Grignard reagents, which are strong carbon nucleophiles, readily add to carbonyls and nitriles, and the nucleophilic nitrogen of this compound exhibits analogous additive reactivity toward these functional groups. masterorganicchemistry.com
Transformations Involving the Fluorophenyl Substituent
The 2-fluorophenyl group is not merely a passive scaffold; its electronic properties influence the reactivity of the entire molecule and provide a site for further chemical transformations, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution: Directing Effects of Fluorine
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene (B151609) ring. byjus.com The fluorine atom on the phenyl ring of this compound exerts a significant influence on the rate and regioselectivity of this reaction. masterorganicchemistry.com This influence is a result of the interplay between two opposing electronic effects: the inductive effect and the resonance effect. csbsju.edu
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through pi-conjugation. csbsju.edu This resonance effect increases the electron density at the ortho and para positions. While this donating effect is weaker than that of other halogens or groups like -OH and -NH2, it is sufficient to direct incoming electrophiles to these positions. csbsju.eduorganicchemistrytutor.com
The net result is that fluorine is a deactivating, ortho-, para-director . libretexts.org The deactivation caused by the strong inductive effect slows the reaction down, while the resonance effect directs substitution to the positions ortho and para to the fluorine atom. csbsju.edu The substitution pattern for the nitration of fluorobenzene, for example, strongly favors the para product. csbsju.edu
| Position of Substitution | Percentage of Product |
|---|---|
| ortho- | 10% |
| meta- | 0% |
| para- | 90% |
For this compound, an incoming electrophile would preferentially substitute at the carbon atoms ortho or para to the fluorine atom, while also considering the steric hindrance and electronic effects of the ethylamine (B1201723) substituent.
Mechanistic Investigations through Kinetic and Isotopic Labeling Studies
Understanding the intricate mechanisms of reactions involving this compound is greatly aided by kinetic and isotopic labeling studies. These experimental techniques provide invaluable insights into reaction rates, rate-determining steps, and the movement of atoms throughout a chemical transformation. researchgate.netrsc.org
Kinetic studies involve measuring the rate of a reaction under various conditions, such as changing the concentration of reactants or the temperature. For reactions involving hydroxylamines, kinetic data can help to distinguish between different proposed mechanisms. For example, in acyl transfer reactions, kinetic analysis can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net The dependence of the reaction rate on the concentration of a catalyst or a second molecule of hydroxylamine can reveal the presence of general base or acid catalysis. researchgate.net
Isotopic labeling is a powerful technique where an atom in a reactant molecule is replaced with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or oxygen ¹⁶O with ¹⁸O). rsc.orgresearchgate.net By tracking the position of the isotope in the products, the specific bonds that are broken and formed during the reaction can be identified. This method is particularly useful for elucidating complex rearrangement and fragmentation pathways.
A key aspect of isotopic labeling is the study of Kinetic Isotope Effects (KIEs). A KIE is observed when the rate of a reaction changes upon isotopic substitution. nih.govnih.gov The magnitude of the KIE can provide information about the transition state of the rate-determining step. For instance, a significant primary KIE (typically kH/kD > 2) is often indicative of C-H bond cleavage in the rate-limiting step. Conversely, an inverse KIE (kH/kD < 1) might suggest a change in hybridization at the labeled position in the transition state. In studies of N-nitrosohydroxylamines, an α-deuterium kinetic isotope effect was used to confirm a stepwise fragmentation mechanism over a concerted one. rsc.org
| Technique | Information Gained | Example Application for Hydroxylamines |
| Kinetic Studies | Reaction order, rate constants, activation parameters. | Determining the role of catalysts and the number of hydroxylamine molecules in the rate-limiting step of acylation. researchgate.net |
| Isotopic Labeling | Tracing atomic pathways, identifying bond cleavage/formation. | Using ¹⁸O labeling to track the origin of oxygen atoms in the products of fragmentation reactions. rsc.org |
| Kinetic Isotope Effect (KIE) | Probing the transition state of the rate-determining step. | Using deuterium labeling to differentiate between concerted and stepwise reaction mechanisms. rsc.orgnih.gov |
By combining kinetic measurements with isotopic labeling, a detailed picture of the reaction mechanism can be constructed. These studies are essential for optimizing reaction conditions and designing more efficient synthetic routes involving this compound.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. Through theoretical calculations, it is possible to model chemical reactions at the molecular level, providing insights that are often difficult or impossible to obtain through experiments alone.
Transition State Analysis and Reaction Energetics
At the heart of computational mechanistic studies lies the analysis of the potential energy surface of a reaction. This analysis involves identifying stationary points, such as reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in a vibrational analysis. researchgate.net
By calculating the energies of these stationary points, the reaction energetics can be determined. Key parameters include the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate, and the reaction energy (the energy difference between reactants and products), which determines the thermodynamic feasibility of the reaction. researchgate.net For instance, in the theoretical investigation of hydroxylamine decomposition, computational methods were used to calculate the free energy of activation, revealing the most favorable decomposition pathways. researchgate.net
These calculations can compare different possible reaction pathways, allowing researchers to predict the most likely mechanism. For example, in reactions involving hydroxylamine, computational studies can distinguish between pathways initiated by the nitrogen atom versus the oxygen atom, as seen in the formation of hydrazine (B178648) and nitrogen gas from hydroxylamine derivatives. rsc.org
| Computational Parameter | Description | Significance in Mechanism Elucidation |
| Activation Energy (ΔG‡) | The free energy difference between reactants and the transition state. | Determines the kinetic feasibility and rate of a reaction; lower activation energy implies a faster reaction. researchgate.net |
| Reaction Energy (ΔG_rxn) | The free energy difference between products and reactants. | Determines the thermodynamic favorability of a reaction; a negative value indicates a spontaneous reaction. |
| Transition State Geometry | The three-dimensional arrangement of atoms at the energy maximum. | Provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. researchgate.net |
| Imaginary Frequency | A negative vibrational frequency corresponding to the reaction coordinate. | Confirms the identity of a structure as a true transition state. researchgate.net |
Quantum Chemical Descriptors of Reactivity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict and rationalize its reactivity. These descriptors provide a quantitative basis for concepts like nucleophilicity and electrophilicity.
One of the most fundamental sets of descriptors comes from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical hardness. researchgate.net
Other important reactivity descriptors include:
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Potential (μ): Related to the electronegativity of the molecule.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.
These descriptors can be calculated for this compound and its potential reaction partners to predict how they will interact. For example, by comparing the HOMO energy of the hydroxylamine with the LUMO energy of an electrophile, the feasibility of a nucleophilic attack can be assessed. These computational tools provide a powerful predictive framework for understanding and designing new chemical reactions. researchgate.net
Advanced Spectroscopic and Theoretical Characterization of O 2 2 Fluorophenyl Ethyl Hydroxylamine
Spectroscopic Analysis for Structural and Electronic Insights
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and electronic environment of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, we can gain detailed information about the connectivity of atoms, the nature of chemical bonds, and the conformational arrangements of the molecule.
High-Resolution NMR Spectroscopy for Conformational and Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and three-dimensional structure of molecules in solution. For O-[2-(2-fluorophenyl)ethyl]hydroxylamine, ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethyl chain, and the protons of the hydroxylamine (B1172632) group. The aromatic region would likely display a complex multiplet pattern due to the ortho-fluorine substitution, which influences the chemical shifts and coupling constants of the adjacent protons. The two methylene groups (-CH₂-CH₂-) would appear as triplets, with their chemical shifts indicating their proximity to the electronegative oxygen and the aromatic ring. The -ONH₂ protons would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and temperature, indicative of hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. Distinct signals would be expected for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The two methylene carbons would also be distinguishable based on their chemical shifts.
Conformational Insights: The temperature dependence of NMR spectra can reveal information about conformational changes. researchgate.net For this compound, rotation around the C-C and C-O bonds would lead to different conformers. Variable temperature NMR studies could potentially identify the presence of different stable conformers and provide insights into the energy barriers for their interconversion.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic CH | 7.0 - 7.4 | 115 - 135 | m |
| Ar-CH₂- | ~2.9 | ~35 | t |
| -CH₂-O- | ~4.0 | ~75 | t |
| -ONH₂ | Variable (broad) | - | s (br) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
IR Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include the N-H stretching of the hydroxylamine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the aromatic ring and the ethyl chain (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and the C-O stretching of the ether linkage (around 1100 cm⁻¹). The C-F stretching vibration would also be present, typically in the 1000-1400 cm⁻¹ region. Broadening of the N-H stretching band could indicate the presence of hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibrations of non-polar bonds would also be more prominent. Analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3200-3400 | 3200-3400 | Medium-Strong (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1580-1620 | 1580-1620 | Strong |
| C-O Stretch | 1050-1150 | 1050-1150 | Strong (IR) |
| C-F Stretch | 1000-1400 | 1000-1400 | Strong (IR) |
Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular ion peak ([M]⁺) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of this molecule would likely proceed through several characteristic pathways. Cleavage of the O-N bond is a common fragmentation pathway for hydroxylamines. Another likely fragmentation would be the cleavage of the C-C bond of the ethyl chain, leading to the formation of a stable benzylic cation or a radical. The presence of the fluorine atom on the phenyl ring would also influence the fragmentation pattern, potentially leading to the loss of a fluorine radical or HF. High-resolution mass spectrometry would be invaluable for determining the elemental composition of the fragment ions, thereby aiding in the elucidation of the fragmentation pathways.
Proposed Key Fragmentations:
α-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring.
O-N bond cleavage: A characteristic fragmentation of hydroxylamines.
Loss of small neutral molecules: Such as H₂O, NH₃, or HF.
Computational Studies on Molecular Structure and Conformation
Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the molecular properties of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules with a good balance of accuracy and computational cost. nih.gov
Geometry Optimization: A DFT calculation with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would be used to find the minimum energy structure of this compound. This would provide optimized bond lengths, bond angles, and dihedral angles. The presence of the ortho-fluorine substituent is expected to influence the orientation of the ethylhydroxylamine side chain relative to the aromatic ring due to steric and electronic effects.
Electronic Structure: DFT calculations also provide information about the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic excitation properties of the molecule.
| Parameter | Predicted Value (DFT) |
|---|---|
| C-C (ethyl) bond length | ~1.54 Å |
| C-O bond length | ~1.43 Å |
| O-N bond length | ~1.46 Å |
| C-F bond length | ~1.35 Å |
| Dipole Moment | Calculated value (Debye) |
| HOMO-LUMO Gap | Calculated value (eV) |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethyl chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and to determine their relative energies.
A potential energy surface (PES) can be generated by systematically varying key dihedral angles (e.g., the rotation around the Ar-CH₂, CH₂-CH₂, and CH₂-O bonds) and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. Studies on similar molecules like 2-phenylethylamine have shown that interactions between the side chain and the aromatic ring can significantly influence conformational preferences. researchgate.net The fluorine atom in the ortho position is expected to play a crucial role in determining the conformational landscape of this compound through both steric repulsion and potential non-covalent interactions.
Prediction of Chemical Properties and Reactivity Parameters
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, an MEP map would likely show the most negative potential localized around the oxygen and nitrogen atoms of the hydroxylamine group, due to their high electronegativity and the presence of lone pairs. The fluorine atom would also contribute to a region of negative potential. The hydrogen atoms of the ethyl chain and the phenyl ring would exhibit positive potential. This information is crucial for understanding how the molecule might interact with other polar molecules or ions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.
A theoretical study would calculate the energies of the HOMO and LUMO and map their distribution across the this compound molecule. The HOMO is likely to be concentrated on the electron-rich hydroxylamine moiety, indicating this is the primary site for electrophilic attack. The LUMO's location would indicate the most probable site for nucleophilic attack. Global reactivity descriptors such as electronegativity, chemical hardness, and softness could also be derived from the HOMO and LUMO energies.
Table 2: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
This table is for illustrative purposes only. The values are dependent on computational calculations not found in the literature for this compound.
Average Local Ionization Energy (ALIE) for Site-Specific Reactivity
Average Local Ionization Energy (ALIE) is a conceptual density functional theory tool that provides a more detailed prediction of electrophilic attack sites than MEP. The ALIE is calculated for every point on the molecular surface, and regions with the lowest ALIE values are the most susceptible to electrophilic attack, as they represent the areas from which an electron is most easily removed.
An ALIE surface analysis for this compound would likely identify the lone pair regions of the nitrogen and oxygen atoms as having the lowest ALIE values, reinforcing the prediction that these are the primary sites for interaction with electrophiles. This method can provide a more nuanced view than MEP, distinguishing between the reactivity of different lone pairs or regions of high electron density.
Future Directions and Emerging Research Avenues for O 2 2 Fluorophenyl Ethyl Hydroxylamine
Development of Novel Stereoselective Synthetic Pathways
The future development of O-[2-(2-fluorophenyl)ethyl]hydroxylamine and its derivatives is intrinsically linked to the advancement of stereoselective synthetic methodologies. As the molecule possesses a chiral center at the carbon atom bearing the hydroxylamine (B1172632) group, the ability to selectively synthesize specific stereoisomers is crucial for elucidating structure-activity relationships and for the development of potentially stereospecific applications in medicinal chemistry and materials science. Current synthetic routes to O-alkylhydroxylamines often result in racemic mixtures, necessitating challenging and often inefficient chiral separations. organic-chemistry.org
Future research is anticipated to focus on the development of asymmetric synthetic methods to directly obtain enantiomerically pure or enriched this compound. One promising avenue is the catalytic asymmetric hydrogenation of corresponding oximes or nitrones. Recent breakthroughs have demonstrated the high efficiency and enantioselectivity of iridium-based catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines. incatt.nl Adapting such catalytic systems to a precursor of this compound could provide a direct and atom-economical route to the desired enantiomers.
Another area of exploration is the kinetic resolution of racemic this compound or its precursors. This could be achieved through enzymatic or chiral catalyst-mediated reactions that selectively transform one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Furthermore, the use of chiral auxiliaries that can be attached to a precursor molecule, guide a stereoselective reaction, and subsequently be removed, presents a viable, albeit less direct, strategy.
| Potential Stereoselective Synthetic Strategy | Key Features | Anticipated Advantages |
| Catalytic Asymmetric Hydrogenation of Oximes | Use of chiral transition metal catalysts (e.g., Iridium-based) | High enantioselectivity, atom economy, and potential for high turnover numbers. incatt.nl |
| Enzymatic Kinetic Resolution | Utilization of lipases or other hydrolases | High stereoselectivity under mild reaction conditions. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral moiety | Well-established methodology with predictable stereochemical outcomes. |
Exploration of Underutilized Reactivity Modes
The reactivity of the hydroxylamine functionality in this compound is a rich area for future investigation. While reactions at the nitrogen and oxygen atoms are known, several more nuanced and underutilized reactivity modes could be exploited to generate novel molecular architectures. wikipedia.org
One such area is the exploration of radical-mediated reactions. The N-O bond in hydroxylamines can undergo homolytic cleavage under appropriate conditions to generate aminoxyl radicals. The reactivity of these radicals derived from this compound could be harnessed in various synthetic transformations, including C-H amination reactions, to introduce nitrogen-containing functionalities into complex molecules. The presence of the fluorophenyl group may influence the stability and reactivity of these radical intermediates. acs.org
Furthermore, rearrangement reactions involving the hydroxylamine moiety are a promising but underexplored avenue. For instance, the researchgate.netresearchgate.net-sigmatropic rearrangement of O-allylhydroxylamines is a known process. Investigating analogous rearrangements with precursors derived from this compound could lead to the synthesis of novel heterocyclic compounds.
The development of new reagents based on the this compound scaffold is another exciting direction. O-substituted hydroxylamines can serve as electrophilic aminating agents, and tailoring the substitution on the oxygen could fine-tune the reactivity and selectivity of these reagents for C-N, N-N, O-N, and S-N bond formation. rsc.org
Integration with Advanced Computational Design Principles
The integration of advanced computational chemistry will be instrumental in guiding the future research and development of this compound derivatives. Computational methods can provide valuable insights into the molecule's properties and potential applications, thereby accelerating the design-synthesis-testing cycle. researchgate.net
A key area of application for computational modeling is in the prediction of the pharmacokinetic and pharmacodynamic properties of this compound-based compounds for potential medicinal chemistry applications. The fluorine atom in the phenyl ring is known to significantly impact properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com Computational tools like free-energy perturbation can be used to perform "computational fluorine scanning" to predict the optimal position of fluorine substitution for improved biological activity. nih.gov Molecular docking studies can be employed to predict the binding modes of these compounds with various protein targets, helping to identify potential therapeutic applications. chapman.edu
Computational studies can also be used to explore the reactivity of this compound. Density functional theory (DFT) calculations can elucidate reaction mechanisms, predict activation energies, and rationalize the stereochemical outcomes of synthetic transformations. This knowledge can guide the development of new synthetic methods and the design of novel reactions.
| Computational Approach | Application in Research | Potential Insights |
| Molecular Docking | Prediction of binding to protein targets | Identification of potential therapeutic targets and optimization of binding affinity. chapman.edu |
| Free-Energy Perturbation | "Computational fluorine scanning" | Guiding the synthesis of analogs with improved ADME properties. researchgate.netnih.gov |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding reactivity and predicting the outcomes of new reactions. |
Expansion into Novel Applications in Chemical Research
While the current applications of this compound are not extensively documented, its structural motifs suggest a broad scope for future applications in various areas of chemical research. The combination of a fluorinated aromatic ring and a reactive hydroxylamine moiety makes it a versatile building block.
In medicinal chemistry, this compound could serve as a scaffold for the development of new therapeutic agents. Hydroxylamine derivatives have shown promise as antibacterial agents and enzyme inhibitors. acs.orgnih.gov The fluorophenyl group is a common feature in many approved drugs, often enhancing metabolic stability and target affinity. nih.gov Future research could focus on synthesizing libraries of compounds derived from this compound and screening them for activity against a range of biological targets.
In the field of materials science, the hydroxylamine functionality can be used to modify surfaces or to synthesize novel polymers. For instance, hydroxylamines can react with carbonyl compounds to form oximes, which can be used in dynamic covalent chemistry to create self-healing materials or responsive polymer networks. The presence of the fluorophenyl group could impart desirable properties such as hydrophobicity and thermal stability to these materials.
Q & A
Q. What are the primary synthetic routes for O-[2-(2-fluorophenyl)ethyl]hydroxylamine, and how can reaction conditions be optimized?
The compound is synthesized via sequential oxidation and reduction steps. A typical protocol involves the oxidation of a precursor (e.g., O-[2-(2-fluorophenyl)ethyl]amine) using hydrogen peroxide, followed by reduction with sodium borohydride. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during sensitive reduction steps to prevent byproduct formation.
- Catalyst selection : Using triphenylphosphine in tetrahydrofuran (THF) to stabilize intermediates .
- Reaction monitoring : Employing thin-layer chromatography (TLC) to track conversion efficiency.
Q. What analytical techniques are recommended for characterizing purity and structure?
- NMR spectroscopy : H and F NMR confirm the fluorophenyl group’s position and hydroxylamine connectivity.
- High-performance liquid chromatography (HPLC) : A C18 column with UV detection at 254 nm assesses purity (>95% is typical).
- Mass spectrometry (MS) : ESI-MS (m/z 155.17) validates molecular weight .
- LogP determination : Reverse-phase HPLC or shake-flask methods quantify hydrophobicity (logP ~1.9) .
Q. What is the proposed mechanism of action for its IDO1 inhibitory activity?
The fluorophenyl group enhances binding to indoleamine 2,3-dioxygenase-1 (IDO1) via:
- Hydrogen bonding : Hydroxylamine interacts with the enzyme’s heme cofactor.
- Hydrophobic interactions : The 2-fluorophenyl moiety stabilizes binding in the hydrophobic pocket.
In vitro assays using recombinant IDO1 and kynurenine quantification (UV-Vis at 321 nm) confirm inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between fluorinated analogs?
Discrepancies arise from substituent positioning (e.g., 2- vs. 4-fluorophenyl). Methodological approaches include:
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 3-fluoro, 2,5-difluoro) and test IC values.
- X-ray crystallography : Resolve binding modes of analogs to IDO1 (e.g., 2-fluorophenyl vs. 4-fluorophenyl interactions) .
- Molecular dynamics simulations : Predict binding free energy differences using software like AutoDock .
Q. What strategies improve stability during long-term storage?
Q. How can researchers design SAR studies to explore its therapeutic potential?
- Core modifications : Replace the ethyl linker with methyl or propyl groups to assess steric effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF) at the phenyl ring’s meta position.
- Biological testing : Use enzyme-linked immunosorbent assays (ELISA) for cytokine profiling in cancer cell lines .
Q. What experimental controls are critical in enzyme inhibition assays?
- Positive control : Epacadostat (INCB024360), a known IDO1 inhibitor.
- Negative control : Heat-inactivated IDO1 to confirm assay specificity.
- Solvent control : DMSO concentration ≤0.1% to avoid solvent interference .
Q. How does fluorination impact pharmacokinetic properties compared to non-fluorinated analogs?
Q. What computational tools predict interaction sites with biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Pharmacophore modeling : MOE or Phase to identify critical interaction features (e.g., hydroxylamine as a hydrogen bond donor) .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor IDO1 thermal stability shifts in lysates after compound treatment.
- Western blotting : Quantify downstream biomarkers (e.g., kynurenine/tryptophan ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



